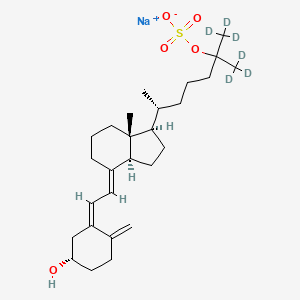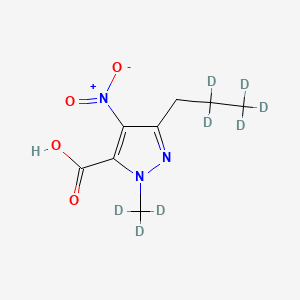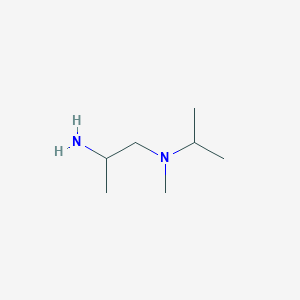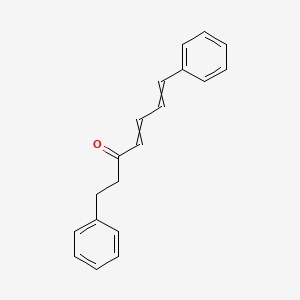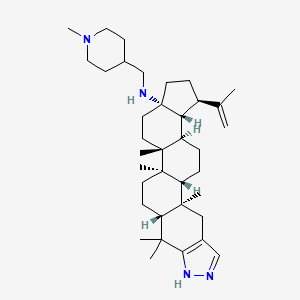
Betulinic acid derivative-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Betulinic acid derivative-1 is a compound derived from betulinic acid, a naturally occurring pentacyclic triterpenoid. Betulinic acid is primarily found in the bark of birch trees and has been extensively studied for its diverse biological activities, including anti-cancer, anti-HIV, and anti-inflammatory properties . This compound is synthesized to enhance the pharmacological properties of betulinic acid, making it a compound of significant interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Betulinic acid derivative-1 can be synthesized through various chemical reactions involving betulinic acid. One common method involves the oxidation of betulin to betulonic acid, followed by reduction to obtain betulinic acid. The derivative is then synthesized through functionalization reactions such as esterification, amination, or alkylation .
Industrial Production Methods: Industrial production of this compound often involves biotechnological synthesis using engineered yeast strains. This method enhances the yield and purity of the compound, making it more feasible for large-scale production .
化学反応の分析
Types of Reactions: Betulinic acid derivative-1 undergoes various chemical reactions, including:
Oxidation: Conversion of betulin to betulonic acid.
Reduction: Reduction of betulonic acid to betulinic acid.
Substitution: Functionalization of betulinic acid to form derivatives through reactions like esterification, amination, and alkylation
Common Reagents and Conditions:
Oxidation: Pyridine dichromate complex and acetic anhydride in dimethylformamide.
Reduction: Sodium boron hydride in C2-4 alcohol.
Functionalization: Dehydrating agents like N,N’-dicyclohexylcarbodiimide and catalysts like p-dimethylaminopyridine
Major Products: The major products formed from these reactions include various functionalized derivatives of betulinic acid, each with unique pharmacological properties .
科学的研究の応用
Betulinic acid derivative-1 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its potential as an anti-cancer, anti-HIV, and anti-inflammatory agent. .
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
作用機序
Betulinic acid derivative-1 exerts its effects through multiple mechanisms, including:
Induction of Apoptosis: Activates the intrinsic pathway of apoptosis, leading to programmed cell death in cancer cells while sparing normal cells.
Inhibition of HIV Replication: Interferes with the replication cycle of HIV, reducing viral load.
Anti-inflammatory Effects: Modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
類似化合物との比較
Betulin: A precursor to betulinic acid, found in birch bark.
Betulonic Acid: An oxidized form of betulin, used in the synthesis of betulinic acid.
Betulinic Acid: The parent compound from which betulinic acid derivative-1 is synthesized
Uniqueness: this compound is unique due to its enhanced pharmacological properties compared to its parent compound, betulinic acid. It exhibits improved bioavailability, solubility, and efficacy in various therapeutic applications .
特性
分子式 |
C37H60N4 |
|---|---|
分子量 |
560.9 g/mol |
IUPAC名 |
(1R,2R,10R,13R,14R,17S,20R,21R,22R)-2,9,9,13,14-pentamethyl-N-[(1-methylpiperidin-4-yl)methyl]-20-prop-1-en-2-yl-6,7-diazahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-4(8),5-dien-17-amine |
InChI |
InChI=1S/C37H60N4/c1-24(2)27-11-16-37(38-22-25-13-19-41(8)20-14-25)18-17-35(6)28(31(27)37)9-10-30-34(5)21-26-23-39-40-32(26)33(3,4)29(34)12-15-36(30,35)7/h23,25,27-31,38H,1,9-22H2,2-8H3,(H,39,40)/t27-,28+,29-,30+,31+,34-,35+,36+,37-/m0/s1 |
InChIキー |
YFVDCTYCLNDPTF-LULVYGCASA-N |
異性体SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NN=C6)C)C)NCC7CCN(CC7)C |
正規SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NN=C6)C)C)NCC7CCN(CC7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


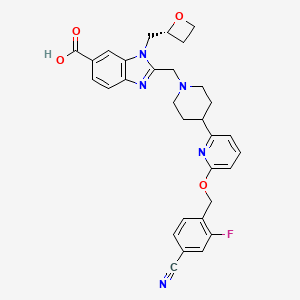
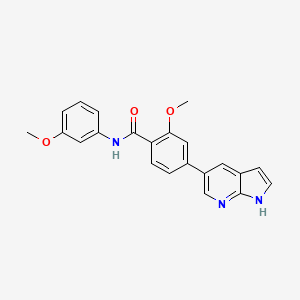
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)
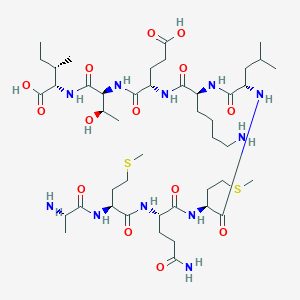
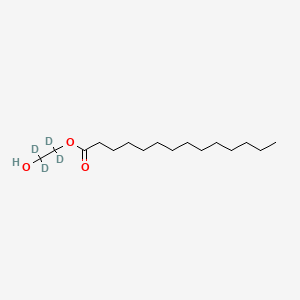
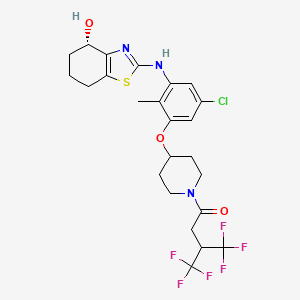
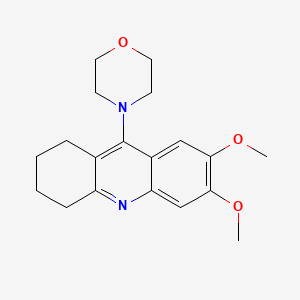
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)
